3,4-Dichloro-alpha-(trichloromethyl)-benzenemethanol
Overview
Description
2,2,2-Trichloro-1-(3,4-dichlorophenyl)ethanol is a chemical compound with the molecular formula C8H5Cl5O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple chlorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethanol typically involves the reaction of 3,4-dichlorobenzaldehyde with trichloroacetaldehyde in the presence of anhydrous aluminum chloride. This reaction yields the intermediate product, which is then subjected to esterification with acetic anhydride to produce the final compound .
Industrial Production Methods
Industrial production of 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(3,4-dichlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trichloro-1-(3,4-dichlorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for carboxylic acids.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as an antimicrobial agent and its effects on various biological pathways.
Industry: It finds applications in the production of pesticides and other chemical products.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethanol involves its interaction with molecular targets such as enzymes and proteins. The presence of multiple chlorine atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This compound can disrupt cellular processes by interfering with enzyme function and protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: Shares a similar structure but lacks the dichlorophenyl group.
2,2,2-Trichloro-1-(2,4-dichlorophenyl)ethanol: Similar but with different positioning of chlorine atoms on the phenyl ring.
2,2,2-Trichloro-1-(3,4-dichlorophenyl)ethyl acetate: An ester derivative of the compound.
Uniqueness
2,2,2-Trichloro-1-(3,4-dichlorophenyl)ethanol is unique due to the specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2,2,2-trichloro-1-(3,4-dichlorophenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl5O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLYTDZSAHTCLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(Cl)(Cl)Cl)O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl5O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801034018 | |
Record name | 3,4-Dichloro-alpha-(trichloromethyl)-benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801034018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5331-95-3 | |
Record name | 3,4-Dichloro-alpha-(trichloromethyl)-benzenemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-3939 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3939 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dichloro-alpha-(trichloromethyl)-benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801034018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DICHLORO-.ALPHA.-(TRICHLOROMETHYL)-BENZENEMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB6BMD22R7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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